3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring substituted with difluoromethyl, ethyl, and sulfonyl chloride groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method involves the reaction of 3-(difluoromethyl)-1-ethylpyrazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, although these are less common due to the stability of the C-F bond.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products
The major products formed from reactions involving this compound include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, as well as coupled products with aryl or alkyl groups.
Scientific Research Applications
3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution. The difluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has a similar pyrazole ring structure.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity, this compound also features a difluoromethyl group on the pyrazole ring.
Uniqueness
3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its combination of difluoromethyl and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields.
Properties
IUPAC Name |
3-(difluoromethyl)-1-ethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-2-11-3-4(14(7,12)13)5(10-11)6(8)9/h3,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWXSPICFNSZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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